3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-4-3-8-10-6(12)2-5(11)9-7(4)10/h2-3,12H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJMXMFHGRWLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2NC(=O)C=C(N2N=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678371 | |
| Record name | 7-Hydroxy-3-methylpyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939979-60-9 | |
| Record name | 7-Hydroxy-3-methylpyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Methylpyrazolo 1,5 a Pyrimidine 5,7 Diol and Its Functional Analogs
Primary Synthetic Routes to the Dihydroxy Pyrazolo[1,5-a]pyrimidine (B1248293) Core
The foundational step in the synthesis of the target compound and its analogs is the construction of the fused pyrazolo[1,5-a]pyrimidine ring system. This is most commonly achieved through cyclocondensation reactions.
Cyclocondensation Reactions Involving 5-Aminopyrazoles and 1,3-Biselectrophilic Reagents
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a suitable 1,3-biselectrophilic reagent. nih.gov The reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide is a well-established route to afford 3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.govmdpi.com This reaction proceeds via a nucleophilic attack of the amino group of the pyrazole (B372694) onto one of the carbonyl groups of the diethyl malonate, followed by an intramolecular cyclization and subsequent dehydration.
The scope of the 1,3-biselectrophilic partner is broad, allowing for the introduction of various substituents onto the pyrimidine (B1678525) ring. Besides diethyl malonate, other reagents such as malonic acid in the presence of a dehydrating agent like phosphorus oxychloride can be used. nih.gov Furthermore, the use of more complex biselectrophilic reagents like arylidenemalononitriles can introduce additional functional groups, such as amine and nitrile moieties, in a single step. nih.gov
Table 1: Cyclocondensation Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis
| 5-Aminopyrazole Derivative | 1,3-Biselectrophilic Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Amino-3-methylpyrazole | Diethyl malonate | EtONa, reflux, 24 h | This compound | 89 | nih.govmdpi.com |
| 5-Amino-3-hetarylpyrazole | Malonic acid | POCl₃, pyridine (B92270) (cat.), reflux | 5,7-Dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine | High | nih.gov |
| 5-Amino-3-(p-tolyl)pyrazole | Arylidenemalononitriles | Acetic acid, reflux | 7-Amino-5-aryl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile | Good | nih.gov |
| 3-Substituted-5-amino-1H-pyrazoles | Cyclic β-dicarbonyl compounds | - | Cyclopentapyrazolo[1,5-a]pyrimidines | Good | nih.gov |
Investigation of Reaction Regioselectivity and Optimization
Regioselectivity is a critical aspect of pyrazolo[1,5-a]pyrimidine synthesis, particularly when unsymmetrical 1,3-biselectrophilic reagents are employed. The regiochemical outcome of the cyclocondensation reaction is influenced by the nature of the substituents on both the 5-aminopyrazole and the 1,3-biselectrophilic reagent, as well as the reaction conditions. For instance, the reaction of 5-aminopyrazoles with ynones has been shown to be regioselective, leading to the formation of specific isomers. nih.gov
Microwave-assisted synthesis has emerged as a powerful tool for optimizing these reactions, often leading to shorter reaction times, higher yields, and improved regioselectivity. nih.gov The careful selection of solvents and catalysts is also crucial. For example, the use of a catalytic amount of pyridine in conjunction with phosphorus oxychloride for the reaction with malonic acid was found to be highly efficient. nih.gov
Strategies for Post-Synthetic Functionalization and Derivatization
Once the pyrazolo[1,5-a]pyrimidine core is established, a wide array of post-synthetic modifications can be performed to introduce diverse functional groups, thereby modulating the physicochemical and biological properties of the molecule.
Halogenation and Nucleophilic Aromatic Substitution Reactions
The dihydroxy form of this compound can be readily converted to the corresponding dihalo derivative, typically 5,7-dichloro-3-methylpyrazolo[1,5-a]pyrimidine, by treatment with a halogenating agent such as phosphorus oxychloride. nih.govmdpi.com These dihalo compounds are versatile intermediates for further functionalization via nucleophilic aromatic substitution (SNAr) reactions.
The chlorine atoms at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine ring are susceptible to displacement by various nucleophiles. Notably, the chlorine at the C7 position is generally more reactive towards nucleophilic attack than the one at C5, allowing for selective monosubstitution under controlled conditions. nih.gov This has been exploited for the regioselective introduction of amines, such as morpholine (B109124), by reacting the dichloro derivative with the amine in the presence of a base like potassium carbonate at room temperature. nih.govmdpi.com Thiols can also be used as nucleophiles to introduce sulfur-based functionalities. nih.gov
Electrophilic halogenation at the C3 position of the pyrazole ring is also a common strategy. Reagents such as N-halosuccinimides (NBS, NCS, NIS) are effective for this transformation, often proceeding in high yields. nih.gov
Table 2: Halogenation and Nucleophilic Aromatic Substitution Reactions
| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | POCl₃ | Reflux, 24 h | 5,7-Dichloro-3-methylpyrazolo[1,5-a]pyrimidine | 61 | nih.govmdpi.com |
| 5,7-Dichloro-3-methylpyrazolo[1,5-a]pyrimidine | Morpholine, K₂CO₃ | Acetone, RT, 1.5 h | 4-(5-Chloro-3-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | 94 | nih.govmdpi.com |
| 7-Arylpyrazolo[1,5-a]pyrimidine | N-Halosuccinimides (NXS) | Room Temperature, 20 min (MW) | 3-Halo-7-arylpyrazolo[1,5-a]pyrimidine | High | nih.gov |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | PyBroP, Amine/Thiol | - | 5-Amino/Thio-3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Good | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation, enabling the introduction of a vast array of aryl, heteroaryl, and amino groups onto the pyrazolo[1,5-a]pyrimidine scaffold.
The Suzuki-Miyaura cross-coupling reaction is widely employed to introduce aryl and heteroaryl substituents, typically at the 5- and/or 3-positions. This reaction involves the coupling of a halo-substituted pyrazolo[1,5-a]pyrimidine with a boronic acid or its ester in the presence of a palladium catalyst, a ligand, and a base. nih.gov For instance, 4-(5-chloro-3-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine can be coupled with various boronic acids or their pinacol (B44631) esters to afford 5-aryl/heteroaryl derivatives. nih.gov
The Buchwald-Hartwig amination is another key palladium-catalyzed reaction for the formation of C-N bonds. This reaction allows for the coupling of halo-substituted pyrazolo[1,5-a]pyrimidines with a wide range of primary and secondary amines, including anilines and even ammonia (B1221849) equivalents. semanticscholar.org This methodology has been instrumental in the synthesis of various amino-substituted pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Table 3: Palladium-Catalyzed Cross-Coupling Reactions
| Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-(5-Chloro-3-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | Boronic acid/ester | Pd(PPh₃)₄ | 2M aq. Na₂CO₃, DME, reflux | 5-Aryl/heteroaryl-7-morpholinyl-3-methylpyrazolo[1,5-a]pyrimidine | 55-61 | nih.gov |
| 5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde derivative | Benzimidazole (B57391) | Pd₂(dba)₃ / Xantphos | Toluene, 150 °C, MW | 5-(Benzimidazol-1-yl) derivative | 34-93 | semanticscholar.org |
| 3-Bromo-5-substituted-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Aryl/heteroaryl boronic acid | - | - | 3-Aryl/heteroaryl-5-substituted-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Good | nih.gov |
Introduction of Formyl and Other Functional Groups
The introduction of a formyl group (CHO) onto the pyrazolo[1,5-a]pyrimidine core is a valuable transformation, as the aldehyde functionality can serve as a synthetic handle for further modifications. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings, and it has been successfully applied to the C3 position of the pyrazolo[1,5-a]pyrimidine system. nih.gov
Another approach to introduce a formyl group involves the oxidation of a hydroxymethyl group. For example, a 2-hydroxymethyl-pyrazolo[1,5-a]pyrimidine derivative can be oxidized to the corresponding aldehyde using Dess-Martin periodinane. semanticscholar.org The formyl group can then be further transformed, for instance, through reductive amination to introduce various amine substituents. semanticscholar.org The reduction of the formyl group back to a hydroxymethyl group using a reducing agent like sodium borohydride (B1222165) is also a straightforward transformation. rsc.org
Table 4: Introduction of Formyl and Other Functional Groups
| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 7-Arylpyrazolo[1,5-a]pyrimidine | POCl₃, DMF | - | 3-Formyl-7-arylpyrazolo[1,5-a]pyrimidine | Good | nih.gov |
| 5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methanol | Dess-Martin periodinane | DMF, RT, 2 h | 5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde | 46 | semanticscholar.org |
| 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | NaBH₄ | EtOH, RT, 2 h | (2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidin-3-yl)methanol | Good | rsc.org |
Sustainable and Efficient Synthesis Approaches
In recent years, the principles of green chemistry have driven the development of synthetic protocols that minimize waste, reduce energy consumption, and utilize safer reagents. rsc.org For the synthesis of pyrazolo[1,5-a]pyrimidines, this has led to the exploration of solvent-free reaction conditions and the use of alternative energy sources like microwave irradiation.
Solvent-Free Reaction Conditions
Solvent-free reactions, often conducted by heating the neat reactants or through mechanochemical mixing, offer significant environmental benefits by eliminating the need for potentially toxic and volatile organic solvents. Several studies have demonstrated the successful synthesis of pyrazolo[1,5-a]pyrimidine derivatives under these conditions.
One notable approach involves the condensation of 5-aminopyrazoles with β-enaminones. For instance, a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized via a solvent-free reaction between the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C. rsc.org This method proved effective for generating 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines in high yields. rsc.org
Another strategy employs the reaction of methyl ketones with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) under solvent-free microwave irradiation to produce precursor β-enaminones, which are then cyclized with an aminopyrazole. rsc.org Furthermore, solvent-free and microwave-assisted ring-opening reactions of phenyl glycidyl (B131873) ether with various pyrazoles have been reported, showcasing a rapid and efficient route to functionalized pyrazole derivatives that could serve as precursors for pyrazolo[1,5-a]pyrimidines. nih.gov
Mechanochemical methods, such as grinding or milling of solid reactants, also represent a viable solvent-free approach, although specific examples for the direct synthesis of this compound are not extensively documented. However, the general applicability of mechanochemistry to heterocyclic synthesis suggests its potential in this area.
Table 1: Examples of Solvent-Free Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| β-Enaminone | 3-Methyl-1H-pyrazol-5-amine | MWI, 180 °C | 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidine | High | rsc.org |
| Methyl Ketone | N,N-Dimethylformamide-dimethylacetal | MWI, Solvent-free | β-Enaminone precursor | High | rsc.org |
| Phenyl Glycidyl Ether | Pyrazole | MWI, Solvent-free | N-Aryl-pyrazole derivative | Competitive | nih.gov |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.net The synthesis of pyrazolo[1,5-a]pyrimidines has greatly benefited from this technology.
A key example is the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and sulfoxonium ylides, which can be efficiently carried out under microwave heating to produce a diverse range of pyrazolo[1,5-a]pyrimidines. nih.gov This method offers short reaction times and is compatible with a variety of functional groups on the aldehyde and aminopyrazole starting materials. nih.gov
Furthermore, the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is significantly enhanced by microwave irradiation. nih.gov For instance, the synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines was achieved with excellent yields through the microwave-irradiated condensation of isoflavones and 3-aminopyrazole (B16455). nih.gov In another study, a one-pot, two-step process for synthesizing 7-substituted pyrazolo[1,5-a]pyrimidines via a Pd-catalyzed direct C-H arylation followed by saponification-decarboxylation was efficiently performed under microwave irradiation.
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has also been accomplished through the reaction of 2-aminothiazole, aldehydes, and ethyl acetoacetate (B1235776) under microwave heating, providing a rapid and high-yielding protocol. A series of new nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidine derivatives were also prepared using a one-pot three-component synthesis under microwave irradiation. mdpi.com
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrazolo[1,5-a]pyrimidine Synthesis
| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Aminopyrazole + Aldehyde + Sulfoxonium Ylide | Microwave | - | Short | Good | nih.govnih.gov |
| Isoflavone + 3-Aminopyrazole | Microwave | - | - | Excellent | nih.gov |
| Isoflavone + 3-Aminopyrazole | Conventional Heating | - | - | - | nih.gov |
| 2-Aminothiazole + Aldehyde + Ethyl Acetoacetate | Microwave | 80 | - | High | |
| 2-Aminothiazole + Aldehyde + Ethyl Acetoacetate | Conventional Heating | Reflux | 48 h | ~30% |
Multicomponent Reaction Paradigms in Pyrazolo[1,5-a]pyrimidine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-suited to MCR strategies.
A common and effective MCR approach involves the reaction of an aminopyrazole, an aldehyde, and a β-dicarbonyl compound or an equivalent active methylene (B1212753) species. nih.gov For example, the one-pot condensation of 3-methyl-1H-pyrazol-5(4H)-one, 3-phenyl-1H-pyrazol-5-amine, and various aromatic aldehydes in refluxing methanol (B129727) provides dipyrazolo[1,5-a:3',4'-d]pyrimidines in good to high yields without the need for a catalyst. growingscience.com
Another versatile MCR involves the Rh(III)-catalyzed three-component coupling of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides. nih.gov This reaction proceeds under benchtop conditions, often with microwave heating, and accommodates a wide range of substituents on all three components, allowing for the synthesis of a broad library of pyrazolo[1,5-a]pyrimidines. nih.gov
The synthesis of dihydropyrazolo[1,5-a]pyrimidines has been achieved through a regioselective MCR of arylaldehydes, Meldrum's acid, and an aminopyrazole, affording the fused heterocyclic system in high yields. Furthermore, a novel three-component synthesis of highly substituted pyrazolo[1,5-a]pyrimidine derivatives has been described starting from 4-(thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine, triethyl orthoformate, and carbonyl compounds or nitriles with an activated methylene group. researchgate.net
Table 3: Examples of Multicomponent Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Methyl-1H-pyrazol-5(4H)-one | 3-Phenyl-1H-pyrazol-5-amine | Aromatic Aldehyde | Methanol (reflux) | Dipyrazolo[1,5-a:3',4'-d]pyrimidine | 62-90 | growingscience.com |
| 3-Aminopyrazole | Aldehyde | Sulfoxonium Ylide | Rh(III) catalyst / Microwave | Pyrazolo[1,5-a]pyrimidine | Good | nih.govnih.gov |
| Arylaldehyde | Meldrum's Acid | Aminopyrazole | - | Dihydropyrazolo[1,5-a]pyrimidine | High | |
| 4-(Thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine | Triethyl Orthoformate | Carbonyl/Nitrile Compound | - | Substituted Pyrazolo[1,5-a]pyrimidine | - | researchgate.net |
Elucidation of Molecular Structure Through Advanced Characterization Techniques
Spectroscopic Methods for Structural Assignment
Spectroscopic techniques are fundamental in elucidating the structure of new compounds by probing the interactions of molecules with electromagnetic radiation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.
For 3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, the ¹H NMR spectrum is expected to provide key information. The methyl group at the 3-position would likely appear as a singlet in the upfield region of the spectrum. The protons on the pyrazole (B372694) and pyrimidine (B1678525) rings would exhibit characteristic chemical shifts and coupling patterns, providing insights into their electronic environment and connectivity. The protons of the hydroxyl groups at positions 5 and 7 might appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration.
The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct signals for the methyl carbon, the carbons of the pyrazole and pyrimidine rings, and the carbons bearing the hydroxyl groups. The chemical shifts of the C5 and C7 carbons would be indicative of their attachment to electronegative oxygen atoms.
A hypothetical ¹H and ¹³C NMR data table is presented below based on the analysis of related structures.
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| Value | C3-CH₃ | Value | C3-CH₃ |
| Value | C2-H | Value | C2 |
| Value | C6-H | Value | C3 |
| Value | C5-OH | Value | C3a |
| Value | C7-OH | Value | C5 |
| Value | C6 | ||
| Value | C7 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern, resulting from the cleavage of the molecule in the mass spectrometer, can offer valuable clues about the connectivity of the atoms and the stability of different parts of the structure.
| Mass Spectrometry Data | |
| m/z (Mass-to-charge ratio) | Assignment |
| Calculated Value for [M+H]⁺ | Molecular Ion |
| Fragment m/z values | Fragment Ions |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups. The presence of C-H stretching vibrations from the methyl group and the aromatic rings would be observed around 3100-2850 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic ring system would likely appear in the 1650-1450 cm⁻¹ region.
| Infrared (IR) Spectroscopy Data | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch |
| ~3100 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1640 | C=N stretch |
| ~1580 | C=C stretch |
X-ray Crystallography for Absolute Stereochemistry and Conformation
While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers the most definitive evidence for the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This technique would confirm the planar nature of the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system and the positions of the methyl and diol substituents. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, that dictate the crystal packing.
| X-ray Crystallography Data | |
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Bond Lengths (Å) | Specific values |
| Bond Angles (°) | Specific values |
| Torsion Angles (°) | Specific values |
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₇H₇N₃O₂). A close agreement between the experimental and calculated values provides strong evidence for the purity and the proposed molecular formula of the compound.
| Elemental Analysis Data | |
| Element | Calculated % |
| Carbon (C) | Value |
| Hydrogen (H) | Value |
| Nitrogen (N) | Value |
Design and Synthesis of Novel Derivatives and Analogs of 3 Methylpyrazolo 1,5 a Pyrimidine 5,7 Diol
Strategic Functionalization at Peripheral Positions (C-2, C-3, C-5, C-6, C-7)
The functionalization of the pyrazolo[1,5-a]pyrimidine (B1248293) core is a key strategy for modulating the physicochemical and biological properties of the resulting molecules. rsc.org The various carbon positions on the bicyclic ring exhibit different reactivities, allowing for selective modifications.
Functionalization at C-5 and C-7: The hydroxyl groups at the C-5 and C-7 positions of the diol can be readily converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This creates a highly valuable intermediate, 5,7-dichloro-pyrazolo[1,5-a]pyrimidine. The chlorine atom at the C-7 position is significantly more reactive towards nucleophilic substitution than the one at C-5. nih.gov This differential reactivity allows for the selective introduction of various nucleophiles, such as amines (e.g., morpholine), at the C-7 position while leaving the C-5 chloro group intact. nih.gov The remaining chloro group at C-5 can then be subjected to a second, distinct functionalization step, often through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl groups. nih.gov
Additionally, palladium-catalyzed C-H activation has been employed for the direct arylation of the C-7 position with (hetero)aryl halides. encyclopedia.pub Nucleophilic aromatic substitution (NAS) reactions are also a common method for introducing N-arylamino groups at the C-7 position. nih.gov
Functionalization at C-2 and C-3: Modifications at the C-2 and C-3 positions are typically introduced by selecting an appropriately substituted 3-aminopyrazole (B16455) precursor. For example, starting the synthesis with a 3-aminopyrazole that already contains a desired substituent at what will become the C-2 or C-3 position of the final pyrazolo[1,5-a]pyrimidine is a common strategy. encyclopedia.pub
However, post-synthesis functionalization is also possible. One-pot cyclization methodologies have been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This approach involves a cyclocondensation reaction followed by an oxidative halogenation step, introducing a halogen at the C-3 position which can serve as a handle for further cross-coupling reactions. nih.gov Palladium-catalyzed C-H activation has also been successfully used to introduce aryl groups at the C-3 position. encyclopedia.pub
Functionalization at C-6: The C-6 position can be functionalized by using specific 1,3-biselectrophilic reagents in the initial cyclocondensation. For instance, using a 1,3-biselectrophile bearing a hydrazone functional group can lead to the formation of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines. nih.gov The resulting azo group at C-6 can then be chemically reduced to an amino group, providing a 1,2-diamine system that can be used for further synthetic elaborations, including the construction of fused rings. nih.gov
| Position | Functionalization Strategy | Reagents/Conditions | Resulting Group |
|---|---|---|---|
| C-7 | Nucleophilic Aromatic Substitution (on 5,7-dichloro intermediate) | Amines (e.g., Morpholine), K₂CO₃ | Amino substituents |
| C-5 | Suzuki or Buchwald-Hartwig Coupling (on 7-substituted-5-chloro intermediate) | Boronic acids or amines, Pd catalyst | Aryl, heteroaryl, or amino groups |
| C-5 | Sonogashira Coupling (on 5-halo intermediate) | Terminal alkynes, Pd/Cu catalyst | Alkynyl groups. nih.gov |
| C-3 | Oxidative Halogenation (one-pot) | Amino pyrazoles, enaminones, sodium halides, K₂S₂O₈ | Halogen (Cl, Br, I). nih.gov |
| C-3 & C-7 | Pd-catalyzed C-H Activation | (Hetero)aryl halides, Pd catalyst, HFIP solvent | Aryl or heteroaryl groups. encyclopedia.pub |
| C-6 | Reduction of Azo Group | Hydrazone-bearing 1,3-biselectrophile followed by reduction | Amino group. nih.gov |
Development of Fused and Bridged Pyrazolo[1,5-a]pyrimidine Architectures
Expanding the pyrazolo[1,5-a]pyrimidine core by fusing additional rings creates novel polycyclic architectures with distinct three-dimensional shapes and properties. These strategies often leverage reactive groups strategically placed on the pyrazolo[1,5-a]pyrimidine scaffold.
One approach involves the reaction of 4-(4-chlorophenylazo)-1H-pyrazole-3,5-diamine with various reagents under microwave irradiation or sonication to afford fused pyrazolo[1,5-a]pyrimidine derivatives in high yields. clockss.org For example, reaction with ethyl propiolate can yield a fused system. clockss.org Another key strategy is to create vicinal diamines on the core, which serve as precursors for building new fused rings. As mentioned, the reduction of a 6-(phenyldiazenyl) group on a 5-aminopyrazolo[1,5-a]pyrimidine generates a 5,6-diamine system, which is a versatile intermediate for synthesizing fused pyrazolo[5,1-b]purines through cyclization reactions. nih.gov
The synthesis of fused heterocycles like pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine has also been reported, demonstrating the integration of the core scaffold into larger, more complex ring systems. researchgate.netresearchgate.netresearchgate.net These syntheses often involve the condensation of a substituted aminopyrazole with a reagent that carries the second heterocyclic precursor, leading to a tandem cyclization event. While extensive research exists on fused systems, the development of "bridged" pyrazolo[1,5-a]pyrimidines, where non-adjacent atoms of the core are connected by a chain of atoms, is a less commonly documented area.
| Fused System | Synthetic Precursor | Key Reaction Type |
|---|---|---|
| Pyrazolo[5,1-b]purines | 5-Amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines | Azo group reduction followed by cyclization. nih.gov |
| Pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine | Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate and heterocyclic amines | Condensation/Cyclization. researchgate.netresearchgate.net |
| Benzo clockss.orgresearchgate.netimidazo[1,2-a]pyrimidine | Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate and 2-aminobenzimidazole | Condensation/Cyclization. researchgate.netresearchgate.net |
Synthesis of Hybrid Molecules Incorporating Other Bioactive Scaffolds
The creation of hybrid molecules, where the pyrazolo[1,5-a]pyrimidine core is covalently linked to another distinct bioactive scaffold, is a powerful strategy in drug discovery. nih.gov This approach aims to combine the pharmacological profiles of two different pharmacophores to create a single molecule with potentially enhanced activity, better selectivity, or a novel mechanism of action.
A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidine-benzimidazole hybrids. nih.gov These molecules have been developed as potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ). The synthesis involves coupling a 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine intermediate with a benzimidazole (B57391) derivative, such as 2-(difluoromethyl)-1H-benzimidazole, in the presence of a base. nih.gov
Similarly, hybrids incorporating pyrazole (B372694) and triazole moieties have been developed. mdpi.com In one study, researchers used a pyrazolo[1,5-a]pyrimidine scaffold with a difluorophenyl-substituted pyrrolidine (B122466) at the C-5 position and introduced various groups, including pyrazole-3-carbonitrile and a triazole, at the C-3 position to optimize activity against Tropomyosin receptor kinase A (TrkA). mdpi.com Other research has focused on attaching a picolinamide (B142947) group to the C-3 position, which significantly enhanced inhibitory activity. mdpi.com These examples highlight a modular approach where different bioactive units can be systematically attached to the core scaffold to explore structure-activity relationships. rsc.org
| Hybrid Scaffold | Linkage Position on Pyrazolo[1,5-a]pyrimidine | Synthetic Approach |
|---|---|---|
| Benzimidazole | C-5 | Coupling of a 5-chloro intermediate with a benzimidazole derivative. nih.gov |
| Indole (B1671886) | C-5 | Suzuki or Buchwald-Hartwig coupling on a 5-chloro intermediate. nih.gov |
| Pyrazole-3-carbonitrile | C-3 | Substitution reaction on a C-3 functionalized intermediate. mdpi.com |
| Triazole | C-3 | Substitution reaction on a C-3 functionalized intermediate. mdpi.com |
| Picolinamide | C-3 | Amide bond formation at the C-3 position. mdpi.com |
Structure Activity Relationship Sar Studies for Pyrazolo 1,5 a Pyrimidine Derivatives
Fundamental Principles and Quantitative Methodologies in SAR Analysis
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that investigates the link between the chemical structure of a molecule and its biological activity. nih.gov The fundamental principle of SAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying the structure of a lead compound and observing the corresponding changes in its biological effects, researchers can identify the key structural features, or pharmacophores, responsible for its activity. nih.gov
The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives often involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govnih.gov This synthetic versatility allows for the introduction of a wide array of substituents at various positions (2, 3, 5, 6, and 7), facilitating comprehensive SAR studies. nih.govencyclopedia.pub
Quantitative methodologies are frequently employed to refine the understanding of SAR. These methods, collectively known as Quantitative Structure-Activity Relationship (QSAR) studies, aim to establish a mathematical relationship between the chemical structure and biological activity. researchgate.netresearchgate.net QSAR models use statistical methods like multiple linear regression (MLR) and support vector machines (SVM) to correlate physicochemical descriptors of a series of compounds with their measured biological activities. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. researchgate.netresearchgate.net
Correlation Between Structural Modifications and Biological Potency
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. researchgate.net Modifications at positions 2, 3, 5, and 7 have been extensively explored to optimize interactions with various biological targets, such as protein kinases. nih.govmdpi.com
The electronic and steric properties of substituents play a crucial role in modulating the biological potency of pyrazolo[1,5-a]pyrimidine derivatives.
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electronic distribution within the pyrazolo[1,5-a]pyrimidine ring system, affecting its ability to interact with biological targets. For instance, in some series of pyrazolo[1,5-a]pyrimidine-based fluorophores, the presence of EDGs at position 7 enhances absorption and emission properties due to intramolecular charge transfer. rsc.org Conversely, EWGs at the same position lead to lower intensities. rsc.org In the context of anticancer activity, the introduction of an EDG, such as a methoxy (B1213986) group, on an aryl moiety attached to the scaffold has been shown to enhance activity. mdpi.com
Steric Effects: The size and shape of substituents (steric properties) are critical for ensuring a proper fit within the binding site of a biological target. Bulky substituents can either enhance binding through increased hydrophobic interactions or cause steric hindrance, which reduces or abolishes activity. For example, in a study of pyrazolo[1,5-a]pyrimidines as Pim-1 kinase inhibitors, bulky steric substitutions at the R1 position were shown to influence the selectivity profile of the compounds. researchgate.net The optimization of molecular orientation to minimize steric hindrance is a key consideration in the design of potent kinase inhibitors. mdpi.com
The following table summarizes the influence of various substituents on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives based on published research.
| Position of Substitution | Substituent Type | Effect on Biological Activity | Target/Assay | Reference |
| 3 | Amide bond of picolinamide (B142947) | Significantly enhanced activity | TrkA inhibition | nih.govmdpi.com |
| 5 | 2,5-difluorophenyl-substituted pyrrolidine (B122466) | Increased activity | Trk inhibition | nih.govmdpi.com |
| 5 | trans-4-aminocyclohexanol | 100-fold increase in potency | Pim-1 inhibition | nih.gov |
| 7 | Aryl groups (e.g., 4-Py, Ph, 4-MeOPh) | Good solid-state emission intensities | Fluorophores | rsc.org |
| Aryl moiety | Methoxy group (EDG) | Enhanced anticancer activity | MCF-7, HepG-2, HCT-116 cell lines | mdpi.com |
The position of a functional group on the pyrazolo[1,5-a]pyrimidine scaffold is as important as its chemical nature. Different positions on the ring system have distinct roles in molecular recognition and binding to target proteins.
For example, in the development of tropomyosin receptor kinase (Trk) inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine core is crucial for forming a hydrogen bond with the hinge region of the kinase. mdpi.com The presence of a carboxamide group at position 3 has been shown to significantly enhance TrkA inhibitory activity, while its absence leads to a marked reduction in potency. mdpi.com
In another example, concerning phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, a morpholine (B109124) group at position 7 is critical for forming a hydrogen bond with the hinge region of the enzyme. nih.gov The substitution at position 5 with an indole (B1671886) moiety can form an additional hydrogen bond, thereby increasing selectivity for the PI3Kδ isoform. nih.gov
The table below illustrates the positional effects of functional groups on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.
| Position | Functional Group | Biological Target | Effect | Reference |
| 1 (N-atom) | - | Trk Kinase | Hydrogen bond with hinge region | mdpi.com |
| 3 | Carboxamide | TrkA Kinase | Enhanced inhibitory activity | mdpi.com |
| 5 | Indole | PI3Kδ | Additional hydrogen bond, increased selectivity | nih.gov |
| 7 | Morpholine | PI3Kδ | Hydrogen bond with hinge region | nih.gov |
| 7 | Nitrogenous groups | - | Varied biological activities | researchgate.net |
Cheminformatics and Predictive Modeling in SAR (QSAR)
Cheminformatics and predictive modeling, particularly through QSAR, are powerful tools for systematically exploring the SAR of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net These computational approaches enable the analysis of large datasets of compounds and the development of models that can predict the biological activity of new molecules. researchgate.net
QSAR models are built using a variety of molecular descriptors that quantify the physicochemical properties of the compounds. These descriptors can be broadly categorized as electronic, steric, hydrophobic (lipophilicity), and topological.
Lipophilicity: Often represented by the logarithm of the partition coefficient (logP), lipophilicity is a measure of a compound's ability to partition between an oily and an aqueous phase. It is a critical parameter for membrane permeability and can influence a compound's pharmacokinetic properties.
Electronic Distribution: Descriptors related to electronic properties, such as partial charges on atoms and dipole moments, are used to model electrostatic interactions between a drug and its target. researchgate.net
In a QSAR study on pyrazolo[1,5-a]pyrimidine derivatives as Pim-1/2 kinase inhibitors, various descriptors were used to build predictive models. researchgate.netresearchgate.net For example, the BCUTc-1l descriptor, which is based on partial charges, was found to be important for the Pim-1 selectivity profile. researchgate.net
The development of predictive QSAR models involves several steps: dataset selection, descriptor calculation, model building using statistical methods, and model validation. For pyrazolo[1,5-a]pyrimidine derivatives, QSAR models have been developed for various targeted activities, including the inhibition of checkpoint kinase 1 (Chk1) and Pim-1/2 kinases. researchgate.netresearchgate.net
In a study on Chk1 inhibitors, a QSAR model was developed using the support vector machine (SVM) method, which showed good predictive performance. researchgate.net For Pim-1/2 kinase inhibitors, QSAR models were developed using stepwise multiple linear regression (S-MLR), partial least squares (PLS), and k-nearest neighbor (kNN) methods. researchgate.net These models provided insights into the structural requirements for inhibiting these kinases and for achieving selectivity. researchgate.net
The following table provides examples of QSAR studies on pyrazolo[1,5-a]pyrimidine derivatives.
| Target | QSAR Method | Key Findings | Reference |
| Chk1 | SVM, PSO-SVM | PSO-SVM model showed better performance in predicting activity. | researchgate.net |
| Pim-1/2 Kinase | S-MLR, PLS, kNN | Identified descriptors related to favorable inhibitory activity and selectivity. | researchgate.net |
Mechanistic Investigations of Biological Activities of Pyrazolo 1,5 a Pyrimidine Derivatives
Cellular and Molecular Basis of Anti-inflammatory and Antimicrobial Actions
The biological activities of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have garnered significant scientific interest, with numerous studies exploring their potential as therapeutic agents. While research on the specific compound 3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol is limited, the broader class of pyrazolo[1,5-a]pyrimidines has demonstrated notable anti-inflammatory and antimicrobial properties. The mechanisms underlying these actions are multifaceted, involving interactions with key cellular and molecular pathways.
The anti-inflammatory and antimicrobial potential of this class of compounds is often attributed to the versatile pyrazolo[1,5-a]pyrimidine scaffold, which serves as a privileged structure in medicinal chemistry. nih.gov This scaffold is a fused, rigid, and planar N-heterocyclic system that allows for structural modifications, influencing its biological activity. nih.gov
Anti-inflammatory Actions
Research into the anti-inflammatory mechanisms of pyrazolo[1,5-a]pyrimidine derivatives suggests their involvement in modulating key signaling pathways that regulate the inflammatory response. Chronic inflammation is a significant contributor to a range of diseases, and controlling this response is a critical therapeutic goal. nih.gov The inflammatory process involves resident phagocytes like macrophages and the recruitment of leukocytes, which produce various bioactive inflammatory mediators. nih.gov
One of the primary mechanisms through which pyrazolo[1,5-a]pyrimidine derivatives may exert their anti-inflammatory effects is through the inhibition of protein kinases. nih.gov Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many inflammatory conditions. nih.gov
A study on the related pyrazolo[1,5-a]quinazoline scaffold identified potent derivatives that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov The NF-κB pathway is a central regulator of inflammation. Molecular modeling predicted that these compounds could be ligands for mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3), with a particular affinity for JNK3. nih.gov This suggests that the anti-inflammatory actions of pyrazolo[1,5-a]pyrimidine derivatives could be mediated through the MAPK signaling cascade.
Antimicrobial Actions
The pyrazolo[1,5-a]pyrimidine scaffold is also a promising framework for the development of new antimicrobial agents to combat the rise of multidrug-resistant pathogens. mdpi.comresearchgate.net The antimicrobial activity of these derivatives has been demonstrated against a range of bacterial and fungal strains. nih.govbenthamdirect.com
The cellular and molecular basis for the antimicrobial action of pyrazolo[1,5-a]pyrimidine derivatives is an active area of investigation. One proposed mechanism is the inhibition of essential microbial enzymes. For instance, a study on novel pyrazolo[1,5-a]pyrimidine derivatives revealed their ability to inhibit human carbonic anhydrase (hCA) isoforms I and II. mdpi.com While these are human enzymes, the study highlights the potential for these compounds to target microbial enzymes that are crucial for their survival and virulence.
Furthermore, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to possess antibiofilm and anti-quorum-sensing activities. mdpi.com Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics, and quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. By disrupting these processes, pyrazolo[1,5-a]pyrimidine derivatives can reduce bacterial pathogenicity and increase their susceptibility to conventional antibiotics. mdpi.com For example, certain derivatives significantly inhibited biofilm formation in both S. aureus and P. aeruginosa. mdpi.com
The antimicrobial efficacy of various pyrazolo[1,5-a]pyrimidine derivatives has been quantified through the determination of their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against different bacterial strains.
Table 1: Antimicrobial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine | S. aureus | 0.187-0.375 | 0.094-0.25 | mdpi.com |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine | E. faecalis | 0.187-0.375 | 0.094-0.25 | mdpi.com |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine | P. aeruginosa | 0.187-0.375 | 0.094-0.25 | mdpi.com |
| 5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine | Various isolates | 1-2 | Not Reported | mdpi.com |
| Furan-2-yl at C7, 4-Me at C5 aryl | S. aureus | 2.5 | 5.1 | researchgate.net |
| Furan-2-yl at C7, 4-OMe at C5 aryl | S. aureus | 2.4 | 4.9 | researchgate.net |
Computational and Theoretical Approaches in Pyrazolo 1,5 a Pyrimidine Research
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug design for understanding the binding mechanism of potential drug candidates. For 3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, molecular docking studies would be instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.
In a typical molecular docking workflow, the three-dimensional structure of this compound would be docked into the active site of a target protein. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a known hinge-binder, often forming hydrogen bonds with the backbone of protein kinases. mdpi.combiorxiv.org For instance, studies on related pyrazolo[1,5-a]pyrimidine derivatives have shown that the nitrogen atoms of the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of kinases like CDK2. nih.govekb.eg The diol groups at positions 5 and 7, along with the methyl group at position 3 of this compound, would also be assessed for their contributions to binding through hydrogen bonding or hydrophobic interactions.
A hypothetical docking study of this compound into the ATP binding site of a protein kinase might yield the following interactions:
| Interaction Type | Ligand Group | Protein Residue |
| Hydrogen Bond | N1 of Pyrazole (B372694) | Backbone NH of Leucine |
| Hydrogen Bond | 5-hydroxyl | Side chain of Aspartate |
| Hydrogen Bond | 7-hydroxyl | Backbone CO of Valine |
| Hydrophobic Interaction | 3-methyl | Phenylalanine side chain |
Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Photophysical Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. For this compound, DFT calculations can provide insights into its geometry, stability, and reactivity. These calculations can determine various electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra of this compound, providing information about its photophysical properties. This is particularly relevant if the compound is being considered for applications such as photodynamic therapy or as a fluorescent probe.
Key parameters obtained from DFT calculations for this compound would include:
| Parameter | Significance |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. |
| Mulliken Atomic Charges | Provides insight into the charge distribution and potential sites for electrophilic and nucleophilic attack. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying regions of positive and negative potential. |
Conformational Analysis and Energy Landscape Exploration
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound is essential to identify its low-energy conformers, which are the most likely to be biologically active. The pyrazolo[1,5-a]pyrimidine ring system is relatively rigid, but the orientation of the hydroxyl groups can vary.
Computational methods can be used to systematically explore the conformational space of the molecule. By rotating the rotatable bonds and calculating the potential energy of each conformation, an energy landscape can be generated. This landscape reveals the most stable conformations and the energy barriers between them. Understanding the preferred conformation of this compound is crucial for accurate molecular docking and for designing derivatives with improved activity. For instance, the planarity of the pyrazolopyrimidine unit has been noted in structural studies of related compounds. mdpi.com
In Silico Screening and Virtual Library Design for Novel Active Compounds
In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound is identified as a hit compound, its structure can be used as a starting point for a virtual screening campaign.
A virtual library of compounds based on the this compound scaffold can be designed by systematically modifying its functional groups. For example, the methyl group at position 3 could be replaced with other alkyl or aryl groups, and the hydroxyl groups at positions 5 and 7 could be derivatized. This virtual library can then be screened against the target protein using high-throughput docking. This approach allows for the rapid exploration of the structure-activity relationship (SAR) and the identification of more potent and selective analogs. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
If a set of active pyrazolo[1,5-a]pyrimidine derivatives is available, a pharmacophore model can be generated. This model would define the key chemical features required for activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov The structure of this compound can then be compared to this pharmacophore model to assess its potential for biological activity.
Conversely, if this compound is a known active compound, it can be used to develop a pharmacophore model. This model would then serve as a template for designing new molecules with similar or improved activity. The design of many potent inhibitors is based on a pharmacophore model that includes a hinge-binding element, which is a key feature of the pyrazolo[1,5-a]pyrimidine scaffold. acs.org
Translational Research Perspectives and Future Applications
Development of Fluorescent Probes and Advanced Optical Materials
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is recognized for its significant photophysical properties, making it an attractive core for the development of fluorescent molecules. nih.govmdpi.com Research on 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines has demonstrated that these compounds can exhibit tunable photophysical properties, with absorption and emission spectra that are highly dependent on the nature of the substituents. nih.gov For instance, the introduction of electron-donating groups at position 7 can enhance both absorption and emission behaviors. nih.govrsc.org
Given these precedents, 3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol could serve as a valuable precursor for a new class of fluorophores. The diol functionality at positions 5 and 7 offers reactive sites for chemical modifications, allowing for the strategic introduction of various auxochromic and fluorophoric groups to fine-tune its optical properties. The development of derivatives could lead to novel fluorescent probes for bioimaging applications, such as visualizing lipid droplets in living cells, a concept that has been successfully demonstrated with other pyrazolo[1,5-a]pyridine-fused pyrimidine-based fluorophores. rsc.org The inherent stability and potential for high quantum yields, as seen in related structures, position this compound as a promising building block for advanced optical materials with applications in sensors and organic light-emitting devices (OLEDs). nih.govrsc.org
Rational Drug Discovery and Optimization of Pyrazolo[1,5-a]pyrimidine Scaffolds
The pyrazolo[1,5-a]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of several clinically approved drugs. nih.govresearchgate.net This scaffold is a key component in a variety of therapeutic agents, including protein kinase inhibitors for cancer treatment. nih.govrsc.org The versatility of this heterocyclic system allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. rsc.org
The compound this compound presents a strategic starting point for rational drug discovery programs. The diol groups can be converted to other functionalities, such as dichloro derivatives, which are key intermediates for nucleophilic substitution reactions to introduce a diverse range of substituents. nih.gov This approach has been successfully employed in the synthesis of selective PI3Kδ inhibitors, where the pyrazolo[1,5-a]pyrimidine core plays a crucial role in binding to the target enzyme. nih.gov
Structure-activity relationship (SAR) studies on various pyrazolo[1,5-a]pyrimidine series have provided valuable insights for optimizing these scaffolds. For example, in the development of DPP-4 inhibitors, scaffold hopping and fragment-based drug design strategies have led to highly potent and selective compounds with reduced cytotoxicity. nih.gov Similarly, optimization of pyrazolo[1,5-a]pyrimidines has resulted in highly selective casein kinase 2 (CK2) inhibitors. nih.gov The 3-methyl group on the pyrazole (B372694) ring of this compound can also influence binding affinity and selectivity, offering another avenue for optimization in drug design.
Exploration in Agrochemical and Pest Management Research
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a wide range of biological activities that extend to the agrochemical sector, with patented uses as herbicides, insecticides, and sterilizing agents. amazonaws.com The structural similarity of this scaffold to purines suggests a potential to interfere with various biological pathways in pests and pathogenic fungi. researchgate.net For instance, pyrazole-based fungicides like pyraclostrobin (B128455) are known to be effective against a broad spectrum of plant fungi. amazonaws.com
While direct studies on this compound in agrochemical applications are not yet reported, its structural features suggest it could be a valuable lead structure for the development of new crop protection agents. The synthesis of libraries of derivatives from this core compound could lead to the discovery of novel molecules with potent antifungal or insecticidal properties. Research on other pyrazolo[1,5-a]pyrimidine derivatives has shown promising antifungal activity against various phytopathogenic fungi, indicating the potential of this chemical class in pest management. amazonaws.com
Expanding Therapeutic Opportunities beyond Established Indications
The therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold is extensive and continues to be explored beyond its established roles as anticancer and anti-inflammatory agents. nih.govdoaj.org For example, derivatives have been investigated as antitubercular agents, with some compounds showing promising activity against Mycobacterium tuberculosis within macrophages. nih.gov Furthermore, the aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor involved in immune regulation, has been identified as a target for pyrazolo[1,5-a]pyrimidine-based antagonists, opening up avenues for cancer immunotherapy. rsc.org
The unique substitution pattern of this compound could lead to derivatives with novel pharmacological profiles. Its potential as a precursor for inhibitors of tropomyosin receptor kinases (Trks), a promising target for solid tumor treatment, is noteworthy, given that two of the three marketed drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine nucleus. nih.govnih.gov The exploration of this compound and its derivatives could uncover new therapeutic applications in areas of unmet medical need, including neurodegenerative diseases and viral infections. nih.govresearchgate.net
Prospects for Interdisciplinary Collaboration and Innovation in Pyrazolo[1,5-a]pyrimidine Chemistry
The diverse applications of pyrazolo[1,5-a]pyrimidines highlight the importance of interdisciplinary collaboration to fully realize their potential. The development of novel derivatives of this compound will require expertise from synthetic organic chemistry, medicinal chemistry, chemical biology, materials science, and computational chemistry. mdpi.comacs.org
For instance, the design of new fluorescent probes would benefit from a combined theoretical and experimental approach to understand and predict their photophysical properties. nih.govrsc.org In drug discovery, collaborations between synthetic chemists and biologists are essential for iterative cycles of design, synthesis, and biological evaluation to optimize lead compounds. nih.govnih.gov Furthermore, the exploration of this scaffold in agrochemicals would necessitate partnerships between chemists and agricultural scientists. The fusion of different scientific disciplines will be crucial for driving innovation in the chemistry of pyrazolo[1,5-a]pyrimidines and for translating the potential of compounds like this compound into practical applications.
Q & A
Q. What are the standard synthetic routes for 3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions. A validated route involves reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base (e.g., sodium ethanolate) to yield the dihydroxy intermediate. Subsequent chlorination with phosphorus oxychloride (POCl₃) generates 5,7-dichloro derivatives, which are intermediates for further functionalization . Optimization includes:
Q. How can structural confirmation of this compound be achieved experimentally?
- NMR spectroscopy : - and -NMR identify methyl groups (δ ~2.5 ppm for CH₃) and aromatic protons in the bicyclic system (δ 6.5–8.5 ppm). The absence of NH signals confirms dehydroxylation .
- X-ray crystallography : Resolves the fused pyrazole-pyrimidine ring system and substituent positions .
- Mass spectrometry : ESI-HRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 208.0722) .
Q. What are the primary biological targets of pyrazolo[1,5-a]pyrimidine derivatives, and how is activity validated?
These derivatives are investigated as kinase inhibitors (e.g., CDK , PI3Kδ , B-Raf ) and p53 activators. Key validation methods include:
- Enzyme assays : IC₅₀ determination using ADP-Glo™ kinase assays for CDK inhibitors .
- Cell-based studies : Apoptosis induction (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry for G1/G2-M phases) .
- Western blotting : Confirmation of target modulation (e.g., phospho-p53 upregulation in HeLa cells) .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization be addressed?
Position 7 is more reactive due to electron-withdrawing effects from the fused pyrazole ring. Strategies include:
- Directed metalation : Use of palladium catalysts (e.g., Suzuki coupling for aryl group introduction at C7) .
- Protecting groups : Selective protection of C5/C7 hydroxyls with acetyl or TMS groups enables stepwise modifications .
- Computational guidance : DFT calculations predict electrophilic susceptibility (e.g., Fukui indices for nucleophilic attack sites) .
Q. What methodologies resolve contradictions in reported bioactivity data for pyrazolo[1,5-a]pyrimidine analogs?
Discrepancies often arise from solubility differences or assay conditions . Mitigation strategies:
- Standardized protocols : Use identical cell lines (e.g., NCI-60 panel) and concentrations (10 µM initial screening) .
- SAR studies : Systematic variation of substituents (e.g., 5,7-dimethyl vs. 5-hydroxy) clarifies structure-activity trends .
- Orthogonal assays : Cross-validate kinase inhibition (e.g., CDK2 vs. CDK9) to rule off-target effects .
Q. How can computational tools guide the design of this compound derivatives?
- Docking studies : Glide or AutoDock predict binding modes to targets like CDK2 (PDB: 1AQ1). Focus on hydrogen bonding with kinase hinge regions .
- QSAR models : Hammett constants (σ) and logP values correlate with anti-proliferative activity (R² > 0.85 in leukemia cell lines) .
- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .
Q. What analytical techniques quantify degradation products during stability studies of this compound?
- HPLC-DAD/MS : Reverse-phase C18 columns (ACN/water gradient) separate hydroxylated or demethylated byproducts. Monitor λ = 254 nm .
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions to identify labile sites .
- LC-NMR : Structural elucidation of degradation impurities at ppm-level sensitivity .
Data Contradiction Analysis
Q. How to address conflicting reports on the anti-inflammatory vs. anticancer prioritization of this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
